molecular formula C9H9NO5 B2585353 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde CAS No. 1795432-99-3

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde

Cat. No. B2585353
CAS RN: 1795432-99-3
M. Wt: 211.173
InChI Key: FRFZQFHJMSWSAH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO5. It is used in various chemical syntheses .

Scientific Research Applications

Chirally Templated Cycloadditions

Research by Drew et al. (1997) delves into the highly selective chirally templated cycloadditions involving derivatives of nitro- and methoxybenzaldehydes. This work illustrates the synthesis of enantiopure α,β-dihydroxyacid through cycloaddition reactions, highlighting the potential of such compounds in stereoselective synthesis, which is foundational for creating molecules with specific optical properties (Drew et al., 1997).

Precursors to DNA Interactors

Tsoungas and Searcey (2001) provided a method to convert 2-nitro-5-methoxybenzaldehyde into potential precursors for DNA intercalators. This study presents a pathway towards developing molecules that could interact with DNA, a critical aspect of designing drugs targeting genetic material for therapeutic applications (Tsoungas & Searcey, 2001).

Unusual Ring Closure and Oxidation

Menconi et al. (1995) explored the Hantzsch synthesis involving 2-hydroxy-5-nitrobenzaldehyde, leading to unexpected product formation through unusual condensation and in-situ oxidation. This research underscores the complex behavior of nitrobenzaldehydes under synthetic conditions, offering insights into reaction mechanisms and pathways (Menconi et al., 1995).

Knoevenagel Reaction

Yasuda and Midorikawa (1966) investigated the Knoevenagel reaction between hydroxybenzaldehydes and ethyl cyanoacetate, emphasizing the formation of coumarin derivatives. This study highlights the versatility of hydroxybenzaldehydes in condensation reactions, useful in synthesizing heterocyclic compounds (Yasuda & Midorikawa, 1966).

properties

IUPAC Name

5-ethoxy-2-hydroxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-7-3-6(5-11)9(12)8(4-7)10(13)14/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFZQFHJMSWSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde

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